molecular formula C5H4N4S B1419789 Thiazolo[5,4-d]pyrimidin-2-amine CAS No. 920313-61-7

Thiazolo[5,4-d]pyrimidin-2-amine

Cat. No.: B1419789
CAS No.: 920313-61-7
M. Wt: 152.18 g/mol
InChI Key: YGKQRZSYDSDMHE-UHFFFAOYSA-N
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Description

Biochemical Analysis

Biochemical Properties

Thiazolo[5,4-d]pyrimidin-2-amine plays a crucial role in biochemical reactions, particularly in the inhibition of specific enzymes and interactions with proteins. This compound has been shown to interact with enzymes such as DNA gyrase, which is essential for DNA replication and transcription . By binding to the active site of DNA gyrase, this compound inhibits its activity, leading to the disruption of bacterial DNA synthesis and exhibiting antimicrobial properties. Additionally, this compound interacts with adenosine receptors, influencing various physiological processes .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, this compound has been observed to induce apoptosis, a programmed cell death mechanism, thereby inhibiting tumor growth . It also affects cell signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a critical role in inflammation and immune responses . By modulating these pathways, this compound can influence gene expression and cellular metabolism, leading to altered cellular functions.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and subsequent inhibition or activation of enzymes. This compound binds to the active sites of target enzymes, such as DNA gyrase, and inhibits their catalytic activity . Additionally, this compound can modulate gene expression by interacting with transcription factors and influencing their binding to DNA. These interactions result in changes in the expression of genes involved in cell proliferation, apoptosis, and immune responses.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, allowing for sustained biological activity . Prolonged exposure to this compound can lead to its degradation, resulting in reduced efficacy and potential changes in cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound exhibits therapeutic effects, such as antimicrobial and anticancer activities . At high doses, this compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing dosage regimens to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate its metabolism. This compound undergoes biotransformation through enzymatic reactions, leading to the formation of metabolites with distinct biological activities . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and activity, which in turn affect the overall pharmacokinetics and pharmacodynamics of this compound.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing for its accumulation in target tissues . Additionally, this compound can bind to plasma proteins, influencing its distribution and bioavailability. The localization and accumulation of this compound in specific cellular compartments are critical determinants of its biological activity.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. This compound can be targeted to specific organelles, such as the nucleus and mitochondria, through targeting signals and post-translational modifications . The subcellular localization of this compound is essential for its interactions with biomolecules and subsequent modulation of cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazolo[5,4-d]pyrimidin-2-amine can be synthesized through various methods. One common approach involves the reaction of 2-aminothiophenol with α-haloketones, followed by cyclization . Another method includes the use of substituted enamines, triethyl orthoformate, and ammonium acetate under zinc chloride catalysis . Additionally, microwave-assisted synthesis has been employed to enhance reaction efficiency and yield .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process .

Chemical Reactions Analysis

Types of Reactions

Thiazolo[5,4-d]pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of alkylated or acylated derivatives .

Scientific Research Applications

Thiazolo[5,4-d]pyrimidin-2-amine has a wide range of scientific research applications:

Properties

IUPAC Name

[1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N4S/c6-5-9-3-1-7-2-8-4(3)10-5/h1-2H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGKQRZSYDSDMHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC=N1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10669243
Record name [1,3]Thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

920313-61-7
Record name [1,3]Thiazolo[5,4-d]pyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10669243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [1,3]thiazolo[5,4-d]pyrimidin-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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